molecular formula C13H18O4 B13409184 Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate CAS No. 91411-01-7

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate

Cat. No.: B13409184
CAS No.: 91411-01-7
M. Wt: 238.28 g/mol
InChI Key: PBUHSBIZFFEOFM-UHFFFAOYSA-N
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Description

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with the molecular formula C13H18O4 It is known for its unique structure, which includes a cyclopentene ring with two keto groups and a heptanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate involves its interaction with molecular targets and pathways. The compound’s keto groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is unique due to its dual keto groups on the cyclopentene ring, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

91411-01-7

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8H,2-7,9H2,1H3

InChI Key

PBUHSBIZFFEOFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CC(=O)CC1=O

Origin of Product

United States

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